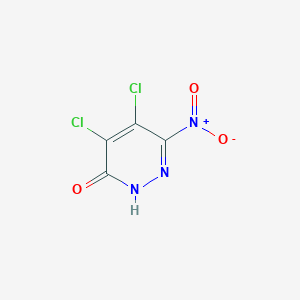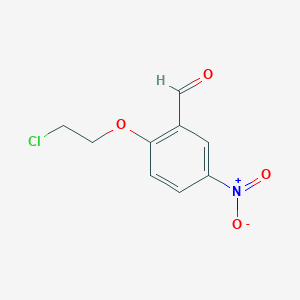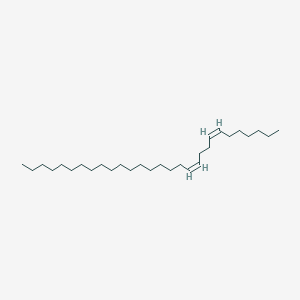
Nonacosadieno (7Z,11Z)
Descripción general
Descripción
Nonacosadiene (7Z,11Z) is a pheromone of Drosophila melanogaster derived from a tetrahydrophyridine . It is used in various scientific research, including the synthesis of pharmaceuticals, the design of novel materials, and the study of cellular processes.
Synthesis Analysis
The synthesis of Nonacosadiene (7Z,11Z) has been described in a publication by S. V. Kelkar, et al . The paper titled “A Novel Approach to the Synthesis of 7 (Z), 11 (Z)-Nonacosadiene, Pheromone of Drosophila Melano Gaster and 9 (Z)-Tricosene, Pheromone of Musca Domestica” provides a detailed approach to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of Nonacosadiene (7Z,11Z) is represented by the formula C29H56 . The SMILES representation of the molecule isCCCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC .
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica de “Nonacosadieno (7Z,11Z)”, pero la información disponible se centra principalmente en su función como feromona en las moscas de la fruta, específicamente en Drosophila melanogaster. Los resultados de la búsqueda actual no proporcionan un análisis exhaustivo de seis a ocho aplicaciones únicas como se solicitó.
Feromona en las moscas de la fruta
Nonacosadieno (7Z,11Z) se identifica como un componente de feromona en Drosophila melanogaster, que juega un papel en el apareamiento y la comunicación entre estos insectos .
Mecanismo De Acción
Target of Action
Nonacosadiene (7Z,11Z) is primarily a pheromone of the fruit fly species, Drosophila melanogaster . Pheromones are chemical substances produced and released into the environment by an animal, especially a mammal or an insect, affecting the behavior or physiology of others of its species.
Mode of Action
Nonacosadiene (7Z,11Z) acts as an aphrodisiac pheromone . It is a cuticular pheromone in female fruit flies that stimulates male courtship behavior . This interaction between the pheromone and its target (male fruit flies) leads to changes in the behavior of the target, specifically an increase in courtship behavior.
Biochemical Pathways
The biosynthesis of Nonacosadiene (7Z,11Z) is mediated by an elongase with female-based expression . Elongases are enzymes that catalyze the elongation of fatty acids, and in this case, they contribute to the production of this specific pheromone. The loss of the fatty acid elongase “Bond” eliminates the male sex pheromone .
Result of Action
The primary result of the action of Nonacosadiene (7Z,11Z) is the stimulation of male courtship behavior in Drosophila melanogaster . This means that the presence of this pheromone, produced by females, increases the likelihood of males engaging in behaviors that are part of the courtship and mating process.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Nonacosadiene (7Z,11Z) interacts with various enzymes and proteins within the fruit fly. It is a product of the fatty acid elongase enzyme, Bond . The loss of this enzyme eliminates the male sex pheromone, severely suppressing male fertility . Nonacosadiene (7Z,11Z) is also associated with the desaturases Desat1, Desat2, and DesatF, which place double bonds at distinct positions in the hydrocarbon backbone of the female aphrodisiacs .
Cellular Effects
Nonacosadiene (7Z,11Z) has profound effects on various types of cells and cellular processes within the fruit fly. It influences cell function by acting as a pheromone, affecting mating behavior
Molecular Mechanism
The molecular mechanism of Nonacosadiene (7Z,11Z) involves its interaction with various biomolecules. It binds with specific enzymes, leading to changes in gene expression and enzyme activation or inhibition . For instance, the loss of the Bond enzyme, which is involved in the synthesis of Nonacosadiene (7Z,11Z), leads to a significant decrease in male fertility .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in long-term processes such as mating behavior in fruit flies
Dosage Effects in Animal Models
It is known that the compound plays a crucial role in the mating behavior of fruit flies .
Metabolic Pathways
Nonacosadiene (7Z,11Z) is involved in several metabolic pathways within the fruit fly. It is a product of the fatty acid elongase enzyme, Bond . The compound is also associated with the desaturases Desat1, Desat2, and DesatF .
Propiedades
IUPAC Name |
(7Z,11Z)-nonacosa-7,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3/b15-13-,23-21- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWRILZYFCPRI-ADYYPQGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)
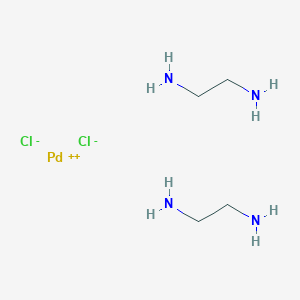
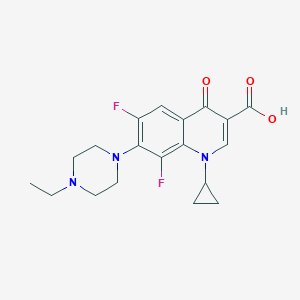
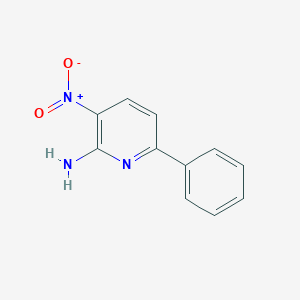

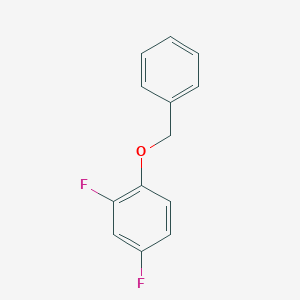
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)

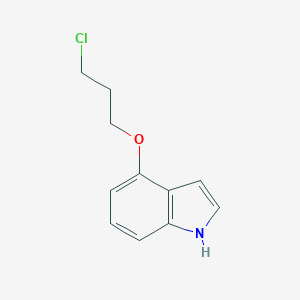
![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)
